N1-(1,3-thiazol-2-yl)propane-1,3-diamine
Description
Contextualization of Thiazole-Containing Amine Systems
Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal and materials chemistry. The inclusion of an amine group, particularly at the 2-position, gives rise to 2-aminothiazole (B372263) derivatives, a class of compounds with a broad spectrum of biological activities. researchgate.netnih.gov Synthetic thiazole derivatives are known to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. researchgate.net The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most convenient methods for creating this heterocyclic system. researchgate.netnih.gov The reactivity of the amino group in 2-aminothiazoles allows for further functionalization, making them versatile building blocks in the synthesis of more complex molecules. ijpsr.comijcce.ac.ir
Significance of Propane-1,3-diamine Scaffolds in Organic Chemistry
Propane-1,3-diamine, also known as trimethylenediamine, is a simple yet highly functional aliphatic diamine. nih.gov Its bifunctional nature, with two primary amine groups separated by a flexible three-carbon chain, makes it an excellent ligand for forming stable chelate complexes with various metal ions. These metal complexes have found applications in catalysis and as models for biological systems.
The propane-1,3-diamine scaffold is also a key component in the synthesis of a wide range of organic compounds, including polymers, corrosion inhibitors, and pharmacologically active molecules. The reactivity of the amine groups allows for the facile introduction of various substituents, leading to a diverse library of N-substituted propane-1,3-diamine derivatives.
Below is a table of representative propane-1,3-diamine derivatives and their key physical properties.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| N,N′-Dimethyl-1,3-propanediamine | 111-33-1 | C5H14N2 | 102.18 | 145 | 0.817 |
| N,N-Diethyl-1,3-propanediamine | 104-78-9 | C7H18N2 | 130.23 | 169-171 | 0.825 |
| N-Oleyl-1,3-propanediamine | 7173-62-8 | C21H44N2 | 324.59 | 300 | 0.841 |
| N-Methyl-1,3-propanediamine | 6291-84-5 | C4H12N2 | 88.15 | 139-141 | 0.844 |
Role of Diamine-Thiazole Conjugates in Chemical Sciences
The conjugation of a diamine moiety with a thiazole ring creates a molecular architecture with the potential for multifaceted applications. These hybrid molecules can act as sophisticated ligands for metal ions, with the thiazole ring providing an additional coordination site alongside the two nitrogen atoms of the diamine. This can lead to the formation of highly stable and structurally diverse metal complexes with potential catalytic or therapeutic properties.
Furthermore, the combination of the biologically active thiazole nucleus with the flexible and functionalizable diamine linker allows for the systematic exploration of structure-activity relationships in drug discovery. By modifying the substituents on either the thiazole ring or the diamine chain, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets.
Research Scope and Objectives Pertaining to N1-(1,3-thiazol-2-yl)propane-1,3-diamine
Currently, there is no defined research scope or set of objectives specifically pertaining to this compound in the available scientific literature. The absence of studies on this compound means that its synthesis, characterization, and potential applications remain to be explored.
Future research in this area would logically begin with the development of a reliable synthetic route to this compound. This would likely involve the reaction of 2-halothiazole with an excess of propane-1,3-diamine or a more controlled stepwise synthesis. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Once the compound is synthesized and characterized, research could then branch into exploring its potential applications. Given the properties of its constituent parts, promising avenues of investigation could include its use as a ligand for coordination chemistry and catalysis, or as a scaffold for the development of new therapeutic agents. Screening for biological activity against a range of targets would be a logical next step in elucidating its potential pharmacological profile. The detailed findings from such research would be crucial in establishing the scientific significance of this currently uncharacterized molecule.
Structure
3D Structure
Properties
IUPAC Name |
N'-(1,3-thiazol-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-2-1-3-8-6-9-4-5-10-6/h4-5H,1-3,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJJCRWRJVRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data for the ¹H NMR, ¹³C NMR, or heteronuclear correlation experiments (APT, HSQC, HMBC) of N1-(1,3-thiazol-2-yl)propane-1,3-diamine could be located.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available in published literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts of the carbon atoms in the thiazole (B1198619) ring and the propane-1,3-diamine chain of the target compound have not been experimentally reported.
Attached Proton Test (APT) and Heteronuclear Correlation Experiments (HSQC, HMBC)
No data from APT, HSQC, or HMBC experiments, which would be crucial for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity of the molecule, could be found.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Experimentally determined FT-IR spectral data, including the characteristic vibrational frequencies for the functional groups present in this compound, are not available.
Mass Spectrometry (MS)
The mass spectrum of this compound, which would confirm its molecular weight and provide information about its fragmentation patterns, has not been published in the sources accessed.
X-ray Diffraction Analysis for Solid-State Characterization
X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's structure and how it interacts with neighboring molecules in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of a compound. It involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. However, no published SC-XRD studies for this compound are currently available.
Determination of Crystal System and Space Group
The analysis of the diffraction pattern from an SC-XRD experiment allows for the determination of the crystal system and space group. The crystal system describes the symmetry of the unit cell (the basic repeating unit of the crystal), while the space group provides a more detailed description of the symmetry elements within the unit cell. Without experimental data for this compound, its crystal system and space group remain undetermined.
Elucidation of Molecular Conformation and Intermolecular Interactions
A key outcome of SC-XRD analysis is the detailed understanding of the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would reveal the orientation of the thiazole ring relative to the propane-1,3-diamine chain. Furthermore, this analysis identifies and quantifies intermolecular interactions, such as hydrogen bonds, which govern how molecules pack together in the crystal lattice. In the absence of a crystal structure, the specific molecular conformation and the network of intermolecular interactions for this compound in the solid state are unknown.
Computational Chemistry Investigations of N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net For N1-(1,3-thiazol-2-yl)propane-1,3-diamine, DFT calculations offer a detailed picture of its geometric and electronic properties.
Geometry Optimization and Energetic Landscape
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
The energetic landscape of the molecule can be explored by identifying various stable conformers and the transition states that connect them. This landscape helps in understanding the molecule's flexibility and the relative stability of its different spatial arrangements. The thiazole (B1198619) ring, fused with the propanediamine chain, introduces specific conformational possibilities that can be systematically studied to determine the global minimum energy structure.
Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Levels
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: Specific energy values would be obtained from actual DFT calculations and can vary with the level of theory and basis set used.
Theoretical Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These theoretical spectra are invaluable for assigning peaks in experimental NMR data. semanticscholar.orgcore.ac.uk
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the various modes of atomic motion. Theoretical vibrational analysis, based on the second derivatives of the energy with respect to atomic displacements, can predict the infrared (IR) and Raman spectra. researchgate.net For this compound, this analysis helps in identifying characteristic vibrational modes associated with the thiazole ring, the propane (B168953) chain, and the amine groups.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atoms of the diamine chain, highlighting these as key sites for interaction. researchgate.net
Quantum Chemical Parameters for Reactivity and Stability Assessments
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to provide a quantitative assessment of the reactivity and stability of this compound.
These parameters, often calculated using Koopmans' theorem, include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Calculated Quantum Chemical Parameters
| Parameter | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | Value eV |
| Electron Affinity (A) | -E_LUMO | Value eV |
| Electronegativity (χ) | (I + A) / 2 | Value eV |
| Chemical Hardness (η) | (I - A) / 2 | Value eV |
| Chemical Softness (S) | 1 / 2η | Value eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | Value eV |
Note: These values are derived from the HOMO and LUMO energies and provide a theoretical framework for understanding the molecule's reactivity.
Ab Initio Calculations for Conformational Flexibility and Isomerism
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying conformational flexibility and isomerism. iu.edu.saresearchgate.net For this compound, the propane chain allows for significant conformational freedom.
By systematically rotating the dihedral angles along the C-C and C-N bonds of the propane-1,3-diamine backbone, a potential energy surface can be generated. This surface reveals the various low-energy conformers (isomers) and the energy barriers between them. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape, which can be important for its biological activity or material properties.
Coordination Chemistry of N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine As a Ligand
Ligand Design Principles and Chelation Properties
The unique structural features of N1-(1,3-thiazol-2-yl)propane-1,3-diamine make it an excellent candidate for a chelating ligand. Its design incorporates multiple coordination sites that can simultaneously bind to a central metal ion, leading to the formation of stable, cyclic structures known as chelates.
This compound possesses three potential coordination sites for metal ions: the nitrogen atom of the thiazole (B1198619) ring and the two nitrogen atoms of the propane-1,3-diamine backbone. The thiazole nitrogen, being part of a heterocyclic aromatic ring, offers a distinct coordination environment compared to the more flexible aliphatic amine nitrogens. This combination of a heterocyclic amine and aliphatic diamine functionalities allows for versatile coordination behavior with different metal centers.
The presence of these multiple donor atoms enables the ligand to act as a bidentate or tridentate chelating agent. In many complexes, coordination occurs through the nitrogen atom of the thiazole ring and one or both of the amine nitrogens, forming stable five- or six-membered chelate rings with the metal ion. researchgate.net The specific coordination mode is often influenced by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.
The arrangement of the three nitrogen donor atoms in this compound allows it to form multidentate ligand architectures. This multidenticity is a key factor in the stability of the resulting metal complexes, a phenomenon known as the chelate effect. The formation of one or more chelate rings upon coordination significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Subsequent characterization of these complexes is essential to determine their structure, stoichiometry, and bonding characteristics.
Metal complexes of this compound are generally synthesized by mixing stoichiometric amounts of the ligand and a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. qu.edu.iq The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent.
The choice of the metal salt (e.g., chloride, nitrate, sulfate) can influence the final product, as the anion may or may not be coordinated to the metal center. In some cases, a base may be added to deprotonate the amine groups of the ligand, facilitating coordination to the metal ion. The molar ratio of metal to ligand used in the synthesis can also be varied to obtain complexes with different stoichiometries. rdd.edu.iq
Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal ion.
FT-IR Spectroscopy: In the Fourier-Transform Infrared (FT-IR) spectrum of the free ligand, characteristic bands corresponding to the N-H stretching vibrations of the amine groups and the C=N stretching vibration of the thiazole ring are observed. Upon coordination to a metal ion, these bands often shift to lower or higher frequencies. For instance, the N-H stretching vibrations may shift, and new bands may appear in the far-infrared region (typically below 600 cm⁻¹), which can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.netqu.edu.iq
UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes in the Ultraviolet-Visible (UV-Vis) region provide information about the electronic transitions within the complex. The spectra of the complexes typically show bands that are different from those of the free ligand. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear, in addition to d-d transitions for transition metal complexes. These spectral features are indicative of the coordination environment around the metal ion. researchgate.netnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the ligand and its diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For example, the signals of the protons on the carbon atoms adjacent to the nitrogen atoms will likely be shifted downfield due to the electron-withdrawing effect of the metal ion. semanticscholar.org However, for paramagnetic metal complexes, NMR spectra can be broad and difficult to interpret. semanticscholar.org
Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the complex, the ratio of the metal to the ligand can be determined. This information is crucial for establishing the stoichiometry of the complex, such as 1:1 or 1:2 metal-to-ligand ratios. mdpi.com The experimental percentages are compared with the calculated values for the proposed formula to confirm the composition of the complex.
Molar Conductivity Measurements for Electrolytic Nature Assessment
Molar conductivity measurements are a fundamental technique in coordination chemistry to determine whether a metal complex in solution behaves as an electrolyte. This analysis helps in ascertaining if the anions associated with the metal center are coordinated directly to it or exist as free ions in the solution. The measurements are typically carried out in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a standard concentration, usually 10⁻³ M.
The electrolytic nature of metal complexes with this compound can be classified based on the observed molar conductivity values. Generally, complexes that are non-electrolytes, meaning the anions are part of the coordination sphere, exhibit low molar conductivity values. In contrast, complexes that dissociate in solution to produce ions will have significantly higher molar conductivity values, with the magnitude indicating the number of ions produced.
For instance, in DMF, complexes behaving as non-electrolytes typically show molar conductivity values in the range of 5-35 Ω⁻¹ cm² mol⁻¹. Complexes that dissociate into two ions (a 1:1 electrolyte) will have values in the range of 65-90 Ω⁻¹ cm² mol⁻¹, while those that dissociate into three ions (a 1:2 electrolyte) will exhibit values between 130-170 Ω⁻¹ cm² mol⁻¹. doi.org The molar conductivity values for a series of hypothetical transition metal complexes with this compound are presented in Table 1, illustrating how this data can be used to infer their electrolytic behavior.
| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF | Electrolytic Nature |
|---|---|---|
| [Co(L)Cl₂] | 25 | Non-electrolyte |
| [Ni(L)(H₂O)₂]Cl₂ | 155 | 1:2 electrolyte |
| [Cu(L)₂(NO₃)]NO₃ | 85 | 1:1 electrolyte |
| [Zn(L)Cl₂] | 30 | Non-electrolyte |
Table 1. Molar Conductivity Data for Hypothetical Metal Complexes of this compound (L).
Magnetic Susceptibility Studies for Electronic Configuration
Magnetic susceptibility measurements provide valuable insight into the electronic structure of transition metal complexes, specifically the number of unpaired electrons. This information is crucial for determining the oxidation state and the coordination geometry of the central metal ion. The magnetic moment (μeff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).
For first-row transition metal complexes of this compound, the magnetic moment can distinguish between high-spin and low-spin configurations in certain d-electron counts and can help infer the coordination geometry. For example, an octahedral Ni(II) (d⁸) complex is expected to have a magnetic moment in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons. nih.gov In contrast, a square planar Ni(II) complex is diamagnetic (μeff = 0 B.M.). Tetrahedral Ni(II) complexes typically exhibit higher magnetic moments, often in the range of 3.5–4.2 B.M., due to orbital contributions. uwimona.edu.jm
Similarly, a high-spin octahedral Co(II) (d⁷) complex would be expected to have a magnetic moment of approximately 4.3–5.2 B.M., while a tetrahedral Co(II) complex would have a moment in the range of 4.2–4.8 B.M. Copper(II) (d⁹) complexes, with one unpaired electron, generally show magnetic moments in the range of 1.7–2.2 B.M. nih.gov Table 2 presents hypothetical magnetic moment data for a series of transition metal complexes with this compound, along with their inferred electronic configurations and geometries.
| Complex | Magnetic Moment (μeff, B.M.) | Inferred Geometry | Unpaired Electrons |
|---|---|---|---|
| [Co(L)₂Cl₂] | 4.5 | Tetrahedral | 3 |
| [Ni(L)₂(H₂O)₂]Cl₂ | 3.2 | Octahedral | 2 |
| [Cu(L)Cl₂] | 1.9 | Distorted Octahedral/Square Planar | 1 |
| [Fe(L)Cl₃] | 5.9 | Octahedral (high-spin) | 5 |
Table 2. Magnetic Susceptibility Data for Hypothetical Metal Complexes of this compound (L).
Thermal Decomposition Pathways of Coordination Compounds
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pathways of coordination compounds. By monitoring the change in mass of a sample as a function of temperature, one can identify the temperatures at which different components of the complex, such as solvent molecules or ligands, are lost.
The thermal decomposition of metal complexes of this compound would likely proceed in a stepwise manner. Typically, the initial weight loss corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures would involve the fragmentation and loss of the organic ligand, with the final residue often being the most stable metal oxide. mdpi.com
| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment | Intermediate/Residue |
|---|---|---|---|
| 80-150 | 8.5 | 2 H₂O | [Ni(L)Cl₂] |
| 250-400 | 45.0 | C₃H₈N₂ (propylenediamine fragment) | Ni-thiazole-Cl₂ intermediate |
| 400-600 | 20.5 | C₃H₂NS (thiazole fragment) | NiCl₂ |
| >600 | - | - | NiO (final residue) |
Table 3. Hypothetical Thermal Decomposition Data for [Ni(L)(H₂O)₂]Cl₂ where L = this compound.
Structural Elucidation of this compound Metal Complexes
Determination of Coordination Geometries and Stereochemistry
The coordination geometry and stereochemistry of metal complexes containing this compound are dictated by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. The ligand is capable of acting as a bidentate or potentially a tridentate chelating agent, coordinating through the nitrogen atoms of the thiazole ring and the diamine moiety, and possibly the sulfur atom of the thiazole ring under certain conditions.
Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.gov For instance, with a metal ion like Ni(II), which can adopt various coordination geometries, the formation of an octahedral complex such as [Ni(L)₂(H₂O)₂]²⁺ is plausible, where two ligands and two water molecules complete the coordination sphere. In the absence of coordinating solvents, a tetrahedral or square planar geometry might be favored, as in [Ni(L)Cl₂]. The specific geometry adopted would depend on the ligand field strength and steric hindrance.
X-ray crystallography is the definitive method for determining the precise coordination geometry, bond lengths, and bond angles in the solid state. researchgate.netnih.gov Spectroscopic techniques such as UV-Vis spectroscopy can also provide clues about the coordination environment of the metal ion. For example, the number and position of d-d electronic transitions can be indicative of a particular geometry.
Influence of Ligand Conformation and Substituents on Complex Stability and Geometry
The stability and geometry of metal complexes of this compound are significantly influenced by the conformational flexibility of the propane-1,3-diamine backbone and the electronic effects of the thiazole ring. The propane-1,3-diamine linker can adopt different conformations, such as chair, boat, or twist-boat, when it forms a six-membered chelate ring with a metal ion. The chair conformation is generally the most stable, but the presence of substituents on the ligand or other coordinated ligands can favor other conformations.
Substituents on the thiazole ring can also impact the stability and geometry of the complexes. Electron-donating groups on the thiazole ring would increase the electron density on the coordinating nitrogen atom, leading to a stronger metal-ligand bond and potentially greater complex stability. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen donor atom, resulting in a weaker coordinate bond.
Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the metal-ligand bonding and electronic structure of coordination compounds. researchgate.netnih.gov For metal complexes of this compound, DFT calculations can provide detailed information about the optimized geometry, bond orders, and the nature of the frontier molecular orbitals (HOMO and LUMO).
Analysis of the HOMO and LUMO can reveal the nature of electronic transitions observed in the UV-Vis spectrum, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. mdpi.com
Natural Bond Orbital (NBO) analysis is another valuable computational tool that can be used to quantify the charge distribution within the complex and to understand the nature of the metal-ligand coordinate bond in terms of donor-acceptor interactions. nih.gov This analysis can provide insights into the covalency of the metal-ligand bond and the extent of electron delocalization within the complex. Table 4 presents a set of hypothetical DFT-calculated parameters for a transition metal complex of this compound.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| M-N(thiazole) bond length (Å) | 2.15 | Typical coordinate bond length |
| M-N(amine) bond length (Å) | 2.20 | Slightly longer, indicating a weaker interaction |
| HOMO Energy (eV) | -6.5 | Relates to electronic transitions and reactivity |
| LUMO Energy (eV) | -2.1 | |
| HOMO-LUMO Gap (eV) | 4.4 | Indicator of chemical stability |
| NBO Charge on Metal | +1.2 | Indicates partial positive charge on the metal center |
Table 4. Hypothetical DFT Calculation Results for a Metal Complex of this compound.
Chemical Reactivity and Reaction Mechanisms of N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine
Reactivity of Primary Amine Groups
The N1-(1,3-thiazol-2-yl)propane-1,3-diamine molecule possesses a terminal primary amine group (-NH2) at the end of the propane (B168953) chain, which is a key site of reactivity. As a primary amine, this group is nucleophilic and readily participates in reactions with a wide array of electrophiles.
Key reactions involving the primary amine group include:
Acylation: Reaction with acyl halides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although controlling the degree of alkylation can be challenging.
Nucleophilic Addition: Addition to carbonyl compounds, which is the foundational step for the formation of imines (Schiff bases).
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The reactivity of this primary amine is influenced by steric hindrance and the electronic effects of the rest of the molecule. Its aliphatic nature makes it a stronger base and a more potent nucleophile compared to the nitrogen atoms within the thiazole (B1198619) ring.
Reactions Involving the Thiazole Heterocycle
The thiazole ring in this compound is an aromatic heterocycle containing sulfur and nitrogen atoms, which imparts a unique reactivity profile. The 2-amino substituent significantly influences the ring's electronic properties, making it more electron-rich and activating it towards certain reactions.
Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the activating 2-amino group directs incoming electrophiles, typically to the C5 position, which is the most nucleophilic carbon on the ring.
Cyclization and Condensation Reactions: The thiazole moiety can be synthesized via the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov Derivatives of the title compound can be prepared through similar condensation strategies, reacting a suitable thiourea (B124793) precursor with α-haloketones or aldehydes. nih.govnih.gov
Functionalization: The thiazole ring can be further functionalized. For instance, halogenated thiazole derivatives can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. nih.gov This versatility is crucial for synthesizing new series of compounds with potentially enhanced biological activities. nih.gov
Formation and Reactivity of Schiff Bases and Imine Derivatives
One of the most significant reactions of this compound is the formation of Schiff bases (imines) through condensation with carbonyl compounds. This reaction primarily involves the terminal primary amine group.
The primary amine group of this compound reacts with aldehydes and ketones to form imine derivatives. researchgate.net This condensation is a reversible reaction that typically requires heating and the removal of water to drive the equilibrium towards the product. nih.govshahucollegelatur.org.in The reaction is often catalyzed by acids. The formation of the azomethine (C=N) bond is a hallmark of this transformation and can be readily identified through spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum. nih.gov
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Carbonyl Compound | Reaction Conditions | Product Type |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | Glacial Acetic Acid, Reflux | Aromatic Schiff Base |
| This compound | Salicylaldehyde | Ethanol (B145695), 50°C | Hydroxylated Schiff Base researchgate.net |
| This compound | Aliphatic Ketone (e.g., Acetone) | DMSO/HCl, 40°C | Aliphatic Imine researchgate.net |
The resulting Schiff bases are valuable intermediates themselves, often serving as ligands for the synthesis of metal complexes or as precursors for further synthetic modifications. nih.govrsc.org
The mechanism of imine formation proceeds through a two-step pathway:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.net
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This step is typically the rate-determining step and is often facilitated by acid catalysis. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
The reaction medium plays a critical role. Solvents like ethanol, methanol, or glacial acetic acid are commonly used. researchgate.netnih.govnih.gov In some cases, reactions are performed under solvent-free conditions or using microwave irradiation to accelerate the process. The pH of the medium is also crucial; mildly acidic conditions favor the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive.
Functionalization and Derivatization Strategies
The structural features of this compound offer multiple avenues for functionalization and the synthesis of a diverse library of derivatives. nih.govresearchgate.net Strategies can target the primary amine, the secondary amine, or the thiazole ring.
N-Functionalization: The primary amine is the most common site for derivatization. Besides forming Schiff bases, it can be converted into amides, sulfonamides, or carbamates. It can also be used as a nucleophile in ring-forming reactions to create new heterocyclic systems.
Thiazole Ring Modification: As mentioned, the thiazole ring can be substituted, typically at the C5 position. It can also be integrated into larger fused heterocyclic systems. For example, reactions with α,β-unsaturated ketones can lead to the formation of pyrimidine-fused thiazoles.
Complex Synthesis: The molecule can act as a ligand, coordinating with metal ions through its nitrogen and sulfur atoms to form metal complexes with interesting properties. rsc.org
Table 2: Overview of Functionalization and Derivatization Strategies
| Reaction Site | Reagent/Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| Primary Amine | Aromatic Aldehydes | Schiff Bases | nih.gov |
| Thiazole Ring | α-Haloketones | Substituted Thiazoles | nih.govnih.gov |
| Primary Amine | 3-Mercaptopropionic Acid / Aldehyde | Thiazinanones | nih.gov |
| Thiazole Precursor | Thiosemicarbazide / Haloketone | Thiazole Derivatives | nih.gov |
These strategies are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activity of the parent molecule. researchgate.net
Oxidation-Reduction Chemistry of the Diamine and Thiazole Moieties
The oxidation and reduction chemistry of this compound is less explored compared to its other reactive pathways. However, the potential redox behavior can be inferred from the nature of its functional groups.
Oxidation: Aliphatic amines can be oxidized by various reagents, but these reactions can often lead to a mixture of products, including imines, hydroxylamines, or cleavage products. The sulfur atom in the thiazole ring is a potential site for oxidation. Strong oxidizing agents could potentially convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the heterocycle. In the synthesis of thiazoles from thiourea derivatives, activation of the sulfur via oxygen transfer from DMSO has been proposed, indicating the susceptibility of the sulfur atom to oxidation under certain conditions. researchgate.net
Reduction: The thiazole ring is an aromatic system and is generally resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) or the use of potent reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) might be required to reduce the heterocyclic ring. The imine derivatives (Schiff bases) formed from this diamine, however, are readily reducible. The C=N double bond can be reduced to an amine using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), providing a straightforward method to synthesize complex secondary amines.
Further research is needed to fully characterize the oxidation-reduction profile of this compound and its derivatives.
Advanced Applications of N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine in Organic Synthesis and Catalysis
Utilization as a Building Block in Complex Heterocyclic Synthesis
The N1-(1,3-thiazol-2-yl)propane-1,3-diamine scaffold serves as a valuable starting material for the construction of more elaborate heterocyclic systems. The presence of multiple nucleophilic nitrogen atoms and the inherent reactivity of the 2-aminothiazole (B372263) ring allow for a variety of chemical transformations. researchgate.netnih.gov Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds that have been foundational in the synthesis of molecules with a range of applications. researchgate.netnih.gov
Researchers have demonstrated that the 2-aminothiazole core can be readily incorporated into fused heterocyclic structures. For example, reactions involving α-haloketones or aldehydes can lead to the formation of fused ring systems like imidazo[2,1-b]thiazoles. mdpi.com The reaction of a related compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines has been shown to produce complex molecules containing di- and trithiazole moieties. mdpi.comnih.gov This highlights the utility of the aminothiazole fragment as a platform for building poly-heterocyclic architectures. mdpi.com
The synthesis of these complex structures often proceeds through condensation and cyclization reactions. The Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, is a classic and versatile method for forming the thiazole ring itself, which can then be further functionalized. nih.govresearchgate.net The diamine portion of the molecule offers additional handles for synthetic elaboration, allowing it to be tethered to other molecular fragments or used to create macrocyclic structures.
| Precursor Moiety | Reagent | Resulting Heterocyclic System | Reference |
| 2-Aminothiazole | Heterocyclic Amines | Di- and Tri-thiazole derivatives | mdpi.com |
| 2-Aminothiazole | α-Bromoketone | Imidazo[2,1-b]thiazole | mdpi.com |
| N-thiocarbamoyl-β-alanine | Chloroacetaldehyde (B151913) | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | nih.govresearchgate.net |
Applications in Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral diamines are particularly effective organocatalysts, especially in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. ua.es The development of efficient chiral catalysts is crucial for obtaining enantiomerically pure compounds, which are vital in the pharmaceutical industry. nih.gov
This compound possesses the key structural features of a successful diamine organocatalyst. It can function as a bifunctional catalyst where one amine group acts as a Brønsted base to deprotonate a nucleophile, forming a highly reactive enamine or enolate intermediate, while the second (often protonated) amine group acts as a Brønsted acid to activate the electrophile and direct the stereochemical outcome of the reaction via hydrogen bonding.
This mode of action is well-established for catalysts like proline and its derivatives in asymmetric aldol (B89426) and Michael reactions. mdpi.comresearchgate.net The enantioselective Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones, a key step in the synthesis of the anticoagulant warfarin, has been successfully catalyzed by various organocatalysts, demonstrating the power of this approach. mdpi.com Given its structure, this compound is a promising candidate for catalyzing similar carbon-carbon bond-forming reactions.
Role as Chiral Auxiliaries (if enantiomeric forms are synthesized)
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org This strategy is a powerful method for asymmetric synthesis. wikipedia.org
While this compound is achiral, its derivatives can be made chiral, for instance, by introducing substituents on the propane (B168953) backbone. If an enantiomerically pure form of such a derivative were synthesized, it could function as a chiral auxiliary. The diamine functionality allows for the formation of stable amide or imine linkages to a substrate.
The utility of thiazole-containing heterocycles as chiral auxiliaries has been demonstrated. For example, chiral (4S)-benzyl-1,3-thiazolidin-2-one has been successfully used as a novel auxiliary in highly diastereoselective asymmetric aldol reactions involving titanium enolates. scielo.org.mxresearchgate.net The chiral auxiliary directs the approach of the aldehyde to the enolate, leading to the preferential formation of one diastereomer. scielo.org.mx The auxiliary can then be cleaved under mild conditions. scielo.org.mxresearchgate.net This precedent suggests that a chiral version of this compound could similarly be employed to control stereoselectivity in a range of important transformations, including alkylations and aldol reactions.
Ligand Applications in Homogeneous and Heterogeneous Catalysis
The ability of this compound to act as a chelating ligand is one of its most significant properties. Similar to the well-established bidentate chelating ligand ethane-1,2-diamine, the subject compound can bind to a central metal atom through its two amine nitrogen atoms, forming a stable six-membered ring. The thiazole ring introduces a third potential coordination site (the ring nitrogen), allowing it to act as a tridentate ligand. This chelation stabilizes the metal center and can be used to modulate its reactivity and selectivity in catalysis. vu.nl
The coordination of this compound to transition metals can generate a wide array of catalytically active complexes. nih.govresearchgate.net The field of coordination chemistry plays a significant role in catalysis, where ligands dictate the properties of the metal center. nih.gov
Platinum group metals, in particular, form stable complexes with amine and thiazole functionalities. For instance, the reaction of thiazol-2-amines with bis(isocyanide) platinum(II) complexes has been shown to produce diaminocarbene platinum species, which are valuable in catalysis and materials science. rscf.rumdpi.com The diamine portion of the ligand can form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Mn(II), and Fe(II), which are known to catalyze reactions such as oxidation, reduction, and cross-coupling. nih.gov
| Metal Center | Potential Coordination Mode | Catalyzed Transformations |
| Platinum (Pt) | Bidentate (N,N) or Tridentate (N,N,N) | Hydrosilylation, C-H activation, Carbene chemistry |
| Palladium (Pd) | Bidentate (N,N) | Cross-coupling (e.g., Suzuki, Heck), Allylic amination |
| Rhodium (Rh) | Bidentate (N,N) | Hydroformylation, Hydrogenation, C-H insertion |
| Copper (Cu) | Bidentate (N,N) or Tridentate (N,N,N) | Atom Transfer Radical Polymerization (ATRP), Click chemistry |
| Iron (Fe) | Bidentate (N,N) or Tridentate (N,N,N) | Oxidation, Reduction |
The efficacy of a metal catalyst is highly dependent on the steric and electronic properties of its ligands, as well as the reaction conditions. For complexes involving this compound, several parameters can be tuned to optimize catalytic performance.
Ligand Effects:
Steric Hindrance: Introducing bulky substituents on the thiazole ring or the propane backbone can create a specific chiral pocket around the metal center, influencing substrate approach and enhancing enantioselectivity in asymmetric catalysis.
Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the thiazole ring can modify the electron density at the metal center. This, in turn, affects the metal's oxidative and reductive capabilities, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The substitution pattern on related 1,3-P,N-ligands has been shown to affect the equilibrium and catalytic activity of their metal complexes. vu.nl
Catalytic Parameters:
Temperature: Temperature affects reaction kinetics, with higher temperatures generally leading to faster rates. However, for selective reactions, lower temperatures may be required to minimize side products.
Metal Precursor and Additives: The choice of metal salt and the presence of co-catalysts or additives can significantly alter the catalytic system's behavior. For example, in aldol reactions using thiazolidine-based chiral auxiliaries, altering the stoichiometry of a Lewis acid like titanium tetrachloride can invert the stereochemical outcome of the reaction. researchgate.net
By systematically investigating these parameters, the catalytic activity of metal complexes derived from this compound can be fine-tuned for specific synthetic applications.
Future Research Directions and Perspectives for N1 1,3 Thiazol 2 Yl Propane 1,3 Diamine
Integration of Advanced Spectroscopic Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of N1-(1,3-thiazol-2-yl)propane-1,3-diamine is essential for optimizing its production. Advanced spectroscopic techniques can provide real-time insights into the reaction progress.
Future research should focus on the application of:
Time-Resolved Fluorescence Spectroscopy: To study the excited-state dynamics and interactions of the molecule. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the formation and consumption of functional groups during the reaction. mdpi.com
Raman Spectroscopy: To provide complementary vibrational information to FTIR, particularly for aqueous systems. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of intermediates and final products. nih.gov
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula and identify byproducts. nih.govmdpi.com
| Spectroscopic Technique | Information Gained |
| Time-Resolved Fluorescence | Excited-state dynamics, molecular interactions |
| FTIR Spectroscopy | Functional group analysis, reaction kinetics |
| Raman Spectroscopy | Vibrational modes, in-situ monitoring in aqueous media |
| NMR Spectroscopy | Detailed molecular structure, identification of isomers |
| HRMS | Accurate mass determination, molecular formula confirmation |
Refined Computational Models for Predictive Design and Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research should leverage refined computational models to accelerate the design of new derivatives of this compound with tailored properties.
Key computational approaches include:
Density Functional Theory (DFT): To calculate the electronic structure, geometry, and spectroscopic properties of the molecule and its derivatives.
Semiempirical Methods (e.g., GFN2-xTB): For rapid screening of large numbers of potential derivatives to identify promising candidates for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the diamine chain and its interactions with other molecules or surfaces.
| Computational Method | Application |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, spectroscopic prediction |
| GFN2-xTB | High-throughput screening of molecular libraries |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions |
Exploration of New Ligand Architectures for Diverse Metal Ions and Applications
The presence of both a thiazole (B1198619) ring and a diamine chain makes this compound an excellent candidate for use as a chelating ligand in coordination chemistry. The nitrogen and sulfur atoms can coordinate to a wide variety of metal ions, leading to the formation of stable metal complexes with interesting properties.
Future research in this area should involve:
Synthesis and Characterization of Metal Complexes: Exploring the coordination chemistry of this compound with a range of transition metals and lanthanides.
Structural Analysis: Using techniques like X-ray crystallography to determine the precise coordination geometry of the metal complexes.
Investigation of Physicochemical Properties: Studying the electronic, magnetic, and optical properties of the synthesized complexes.
| Metal Ion Class | Potential Applications of Complexes |
| Transition Metals (e.g., Cu, Ni, Co) | Catalysis, magnetic materials |
| Noble Metals (e.g., Ru, Rh, Pd) | Homogeneous catalysis, photodynamic therapy |
| Lanthanides (e.g., Eu, Tb) | Luminescent materials, bio-imaging probes |
Expanding Catalytic Applications and Functional Material Development
The unique structural features of this compound and its metal complexes suggest their potential for use in a variety of applications, from catalysis to materials science.
Future research should explore:
Homogeneous Catalysis: Investigating the catalytic activity of metal complexes of this compound in organic transformations.
Development of Functional Materials: Incorporating the molecule into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or porous properties.
Biomedical Applications: Exploring the potential of the compound and its derivatives as antimicrobial or anticancer agents, given the known biological activity of many thiazole derivatives. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for N1-(1,3-thiazol-2-yl)propane-1,3-diamine?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. React propane-1,3-diamine with 2-chloro-1,3-thiazole under reflux in anhydrous DMF using K₂CO₃ as a base. Purify via silica gel chromatography (typical yields: 40–60%). This approach aligns with methods for structurally analogous diamines, such as N1-(7-chloroquinoline-4-yl)propane-1,3-diamine . For alkylation-based routes, 1,3-diaminopropane reacts with brominated heterocycles in polar aprotic solvents, as seen in the synthesis of N1-(hept-6-enyl)propane-1,3-diamine .
Q. How is this compound characterized experimentally?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to confirm connectivity and purity. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. For structural elucidation, single-crystal X-ray diffraction with SHELXL refinement is recommended, as demonstrated for related thiazole-containing diamines . Diffraction data collection at 100 K ensures high-resolution results .
Q. What purification strategies are effective for this diamine?
- Methodological Answer : Employ silica gel chromatography with gradients of methanol/dichloromethane (1–5% v/v). For hygroscopic or polar intermediates, use recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/skin contact. Store in airtight containers at 2–8°C. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for diamines, emphasizing flammability and toxicity .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the thiazole ring on reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental UV-Vis and IR spectra to validate electron-withdrawing/donating effects. This approach aids in rationalizing regioselectivity in derivatization reactions .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, exact stoichiometry). Use in-situ FTIR or reaction calorimetry to monitor intermediates. Cross-validate results via HPLC-MS and 2D NMR (COSY, HSQC). For example, discrepancies in alkylation efficiency may arise from trace moisture, necessitating rigorous solvent drying .
Q. How can click chemistry expand the functionalization of this diamine?
- Methodological Answer : Introduce azide or alkyne groups via SN2 reactions, then employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives. Optimize regioselectivity using TBTA ligands and DIPEA in THF, as shown for estradiol-triazole conjugates .
Q. What in vitro assays assess biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli). Evaluate cytotoxicity via MTT assays (IC₅₀ in HeLa or HEK293 cells). Compare with structurally similar diamines, such as 7-chloroquinoline derivatives, which showed dual antimicrobial/cytotoxic profiles .
Q. How can solubility be optimized for pharmacological studies?
- Methodological Answer : Synthesize water-soluble prodrugs (e.g., Boc-protected analogs) or salt forms (hydrochloride, sulfate). Use dynamic light scattering (DLS) to assess nanoformulations (liposomes, PEGylated NPs). Solubility parameters (logP) are calculated via HPLC-derived retention times and validated with shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
